molecular formula C11H21NO2 B2898057 Tert-butyl 5-methylpiperidine-2-carboxylate CAS No. 2241139-17-1

Tert-butyl 5-methylpiperidine-2-carboxylate

Cat. No.: B2898057
CAS No.: 2241139-17-1
M. Wt: 199.294
InChI Key: PDSJFYHRFYOAKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-methylpiperidine-2-carboxylate is an organic compound with the molecular formula C11H21NO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a tert-butyl ester group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-methylpiperidine-2-carboxylate typically involves the reaction of 5-methylpiperidine-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives

Comparison with Similar Compounds

  • Tert-butyl piperidine-2-carboxylate
  • 5-methylpiperidine-2-carboxylic acid
  • Tert-butyl 4-methylpiperidine-2-carboxylate

Comparison: Tert-butyl 5-methylpiperidine-2-carboxylate is unique due to the presence of both a tert-butyl ester group and a methyl group on the piperidine ring. This combination imparts distinct steric and electronic properties, influencing its reactivity and interactions with biological targets . Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl 5-methylpiperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-8-5-6-9(12-7-8)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSJFYHRFYOAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(NC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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